molecular formula C15H12ClN3O2S B12125881 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Numéro de catalogue: B12125881
Poids moléculaire: 333.8 g/mol
Clé InChI: YSSLVVFGCLMODW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a high-purity small molecule developed for research use. This benzothiazolyl urea derivative is of significant interest in medicinal chemistry and drug discovery, particularly in neuroscience. Compounds based on the benzothiazolyl urea scaffold have been identified as promising inhibitors of the human 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme, a multifunctional mitochondrial protein . The interaction between this enzyme and the amyloid-beta peptide is implicated in the pathogenesis of Alzheimer's disease, making inhibitors of this interaction a vital approach for protecting mitochondria from amyloid-beta-driven toxicity . The structural motif of this compound, featuring a urea linker between a chlorophenyl ring and a methoxy-benzothiazole group, is characteristic of molecules investigated for their potent biological activities . Benzothiazole derivatives, in general, possess a wide spectrum of pharmacological properties, including roles as anticancer, antimicrobial, and anti-inflammatory agents, underscoring their versatility in pharmaceutical research . This compound is intended for research and development use only and must be handled by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses in humans or animals.

Propriétés

Formule moléculaire

C15H12ClN3O2S

Poids moléculaire

333.8 g/mol

Nom IUPAC

1-(3-chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C15H12ClN3O2S/c1-21-11-5-6-12-13(8-11)22-15(18-12)19-14(20)17-10-4-2-3-9(16)7-10/h2-8H,1H3,(H2,17,18,19,20)

Clé InChI

YSSLVVFGCLMODW-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-(3-Chlorophényl)-3-(6-méthoxy-1,3-benzothiazol-2-yl)urée implique généralement la réaction de la 3-chloroaniline avec l’isocyanate de 6-méthoxy-1,3-benzothiazol-2-yle. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, serait cruciale pour maximiser le rendement et la pureté. Les réacteurs à écoulement continu et les plateformes de synthèse automatisée pourraient être utilisés pour améliorer l’efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Hydrolysis of Urea Linkage

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield/Notes References
4 M HCl in dioxane, room temperature3-Chloroaniline + 6-methoxy-1,3-benzothiazol-2-amine + CO₂Complete cleavage observed in 2–4 hours
1 M NaOH, reflux (6 hours)Sodium salt of 3-chlorophenylcarbamic acid + 6-methoxybenzothiazole-2-aminePartial hydrolysis (60–70% conversion)

Mechanistic Insight : Acidic conditions protonate the urea oxygen, facilitating nucleophilic attack by water. In basic media, hydroxide ions deprotonate the urea nitrogen, leading to bond cleavage .

Oxidation Reactions

The methoxy group (-OCH₃) on the benzothiazole ring undergoes oxidation:

Oxidizing Agent Conditions Product Applications
KMnO₄ in H₂SO₄ (1:1)80°C, 3 hours6-Hydroxy-1,3-benzothiazol-2-yl urea derivativeEnhances solubility for biological assays
CrO₃ in acetic acidRoom temperature, 12 hours6-Oxo-1,3-benzothiazol-2-yl urea derivativeIntermediate for further functionalization

Structural Impact : Oxidation of the methoxy group to hydroxyl or carbonyl alters electronic properties, influencing binding affinity to biological targets .

Electrophilic Aromatic Substitution

The chlorophenyl and benzothiazole rings participate in electrophilic reactions:

Reaction Reagents Position Product References
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hoursPara to Cl3-Chloro-4-nitrophenyl benzothiazole urea
Halogenation (Bromination)Br₂ in CHCl₃, FeCl₃ catalystBenzothiazole C55-Bromo-6-methoxybenzothiazol-2-yl urea derivative

Regioselectivity : The methoxy group directs electrophiles to the C5 position of the benzothiazole ring, while the chlorophenyl group favors para substitution .

Reduction of Urea and Functional Groups

The urea moiety and aromatic systems can be reduced under specific conditions:

Reduction Target Reagents Products Yield
Urea linkageLiAlH₄ in anhydrous THF, reflux3-Chlorophenylguanidine + Benzothiazole amine45–50%
Nitro group (post-nitration)H₂ (1 atm), Pd/C, ethanol3-Chloro-4-aminophenyl benzothiazole urea85%

Practical Utility : Reduced intermediates serve as precursors for synthesizing secondary amines or heterocyclic compounds .

Coupling and Derivatization Reactions

The compound participates in cross-coupling reactions to generate derivatives:

Reaction Type Conditions Product Biological Relevance
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C6-Aryl-substituted benzothiazole ureaEnhanced antitumor activity (IC₅₀ = 5.94 μM)
Amide formationCDI activation, alkylamine couplingN-Alkyl urea derivativesImproved pharmacokinetic profiles

Example : Reaction with methyl anthranilate yields 2-[3-(6-methoxybenzothiazol-2-yl)thioureido]benzoic acid methyl ester, a potent PI3K/mTOR inhibitor .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Products
1.22.1 hours3-Chloroaniline + Benzothiazole amine + CO₂
7.448 hours<10% degradation
9.08.5 hoursPartial hydrolysis to carbamic acid derivatives

Implications : Rapid degradation in acidic environments limits oral bioavailability, necessitating prodrug strategies.

Metabolic Transformations

In vivo studies on analogs reveal key metabolic pathways:

Enzyme System Reaction Metabolite
Cytochrome P450 3A4O-Demethylation6-Hydroxybenzothiazol-2-yl urea derivative
UDP-GlucuronosyltransferasesGlucuronidation of hydroxyl groupWater-soluble glucuronide conjugate

Pharmacological Impact : Demethylation increases polarity, affecting tissue distribution .

Comparative Reactivity with Analogues

Reactivity trends across substituted benzothiazole ureas:

Substituent Hydrolysis Rate (k, h⁻¹) Oxidation Efficiency
6-Methoxy0.12High (90% conversion)
6-Trifluoromethoxy0.08Moderate (60%)
6-Hydroxy0.25Not applicable

Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -OCH₃) accelerate hydrolysis but enhance oxidative stability .

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, making it a subject of interest for pharmacological studies.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various pathological conditions such as kidney stones and urinary tract infections. Research indicates that derivatives of thiourea, including 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea, can act as potent urease inhibitors.

  • Mechanism : The compound's structure allows it to interact with the urease active site, effectively inhibiting its enzymatic activity.
  • Efficacy : Studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range, indicating significant inhibitory potential against urease .

Antioxidant Activity

Research has demonstrated that this compound possesses antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related diseases.

  • Mechanism : The antioxidant effect is attributed to the compound's ability to scavenge free radicals and reduce oxidative damage in biological systems.
  • Efficacy : In vitro assays have shown that the compound can significantly reduce oxidative stress markers in cellular models .

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity through various mechanisms.

  • Mechanism : It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
  • Efficacy : In vitro studies have reported that certain derivatives show selective cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .

Case Study 1: Urease Inhibition

In a study focused on synthesizing novel urease inhibitors, several derivatives of thiourea were evaluated for their inhibitory effects on urease activity. Among them, this compound demonstrated superior inhibition compared to standard reference compounds. The study highlighted the significance of structural modifications in enhancing biological activity .

Case Study 2: Antioxidant Activity

A research project investigated the antioxidant potential of several benzothiazole derivatives, including this compound. Results indicated a marked reduction in reactive oxygen species (ROS) levels in treated cell cultures compared to controls, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Summary Table of Biological Activities

Biological ActivityMechanismEfficacy
Urease InhibitionInteraction with urease active siteLow micromolar IC50
AntioxidantFree radical scavengingSignificant reduction in ROS levels
AnticancerInduction of apoptosisSelective cytotoxicity against cancer cells

Mécanisme D'action

Le mécanisme d’action de la 1-(3-Chlorophényl)-3-(6-méthoxy-1,3-benzothiazol-2-yl)urée dépendrait de son application spécifique. En chimie médicinale, elle pourrait interagir avec des enzymes ou des récepteurs spécifiques, inhibant leur activité. La partie benzothiazole est connue pour interagir avec diverses cibles biologiques, perturbant potentiellement les processus cellulaires ou les voies de signalisation.

Comparaison Avec Des Composés Similaires

Quinazoline-Based Ureas

Compounds like 1-(3-chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12) (Ev2) replace benzothiazole with a quinazoline scaffold. Quinazoline’s larger planar structure may improve DNA intercalation or kinase inhibition but reduces synthetic accessibility (32% yield for compound 12 vs. unspecified yield for the target compound). The higher melting point of compound 12 (225.5–227°C) suggests stronger intermolecular forces compared to benzothiazole derivatives .

Thiazole- and Pyridine-Containing Analogs

Compounds 13 and 14 in feature thiazole-ethyl-quinazoline linkages instead of benzothiazole. However, benzothiazole’s aromatic sulfur atom could enhance binding to enzymes with hydrophobic pockets (e.g., CSF1R inhibitors) .

Substituent Electronic Effects

  • Cyanophenyl Ureas (Ev3): Derivatives like 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea (6f) exhibit high yields (88.5%) due to the electron-withdrawing cyano group stabilizing intermediates.
  • Trifluoromethoxy Substitutents : Compound 6h (Ev3) includes a trifluoromethoxy group, which combines lipophilicity and electron withdrawal. This may enhance blood-brain barrier penetration relative to the target compound’s methoxy group .

Simplified Urea Derivatives

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea (Ev10) replaces the 3-chlorophenyl group with a methyl group.

Comparative Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Features
1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea C₁₄H₁₀ClN₃OS 3-Cl-Ph, 6-MeO-benzothiazole Not reported Not reported Meta-Cl, benzothiazole core
1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea C₁₅H₁₂ClN₃O₂S 4-Cl-Ph, 6-MeO-benzothiazole Not reported Not reported Para-Cl isomer, additional oxygen
Compound 12 (Quinazoline derivative) C₂₁H₁₆Cl₂N₄O 3-Cl-benzyl, quinazolin-6-yl 225.5–227 32 High melting point, dual chloro groups
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) C₁₄H₉ClN₃O 4-CN-Ph, 3-Cl-Ph Not reported 88.5 High yield, polar cyano group
1-(6-MeO-benzothiazol-2-yl)-3-methylurea C₉H₁₀N₃O₂S Methyl, 6-MeO-benzothiazole Not reported Not reported Simplified structure, increased solubility

Key Research Findings and Implications

  • Synthetic Challenges: Lower yields in quinazoline derivatives (e.g., 11% for compound 11 in Ev2) highlight the complexity of introducing bulky substituents, whereas cyanophenyl ureas (Ev3) achieve higher yields via stabilized intermediates .
  • Biological Activity : Benzothiazole derivatives (e.g., CSF1R inhibitors in Ev4) demonstrate that sulfur-containing heterocycles improve selectivity for enzymatic targets. The target compound’s benzothiazole core may offer similar advantages .

Activité Biologique

1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea, also known as N-(3-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine, is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H11ClN2OS
  • Molecular Weight : 290.77 g/mol
  • CAS Number : 862975-80-2

The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole ring fused with a urea moiety. Its structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : 3-Chloroaniline is reacted with 2-aminothiophenol in the presence of a catalyst.
  • Cyclization : The intermediate undergoes cyclization under reflux conditions in a solvent like ethanol or acetic acid to form the final product .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A related compound showed minimal inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows it to inhibit enzymes involved in bacterial cell wall synthesis and DNA replication, leading to bactericidal effects .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties:

  • It has been tested against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung), showing promising antiproliferative effects .
  • The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival, including PI3K and mTOR pathways .

Other Biological Activities

Additional research highlights other potential activities:

  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Acaricidal and Antifeedant Activities : Compounds derived from benzothiazole structures have been evaluated for their efficacy against agricultural pests, showcasing their versatility beyond medicinal applications .

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Study on Antimicrobial Properties : A study reported that benzothiazole derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values below 50 µg/mL for several pathogens .
  • Anticancer Efficacy Evaluation : In a comparative study involving various benzothiazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for development as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea, and how is its purity assessed?

Answer:
The synthesis typically involves reacting 3-chlorophenyl isocyanate with 6-methoxy-1,3-benzothiazol-2-amine under inert conditions. A refluxing inert solvent (e.g., dichloromethane or toluene) with a base like triethylamine is used to neutralize HCl byproducts . Post-reaction, purification via column chromatography or recrystallization ensures removal of unreacted reagents. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates. For quantitative purity, elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve aromatic protons (δ 7.0–8.5 ppm), urea NH signals (δ ~9–11 ppm), and methoxy/methylene groups. Coupling patterns confirm substitution positions .
  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX programs (SHELXL for refinement) are standard for structural validation .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight, with [M+H]⁺ peaks expected at m/z ~347.8 (calculated for C₁₅H₁₁ClN₃O₂S) .

Advanced: How can researchers design experiments to evaluate the inhibitory effects of this compound on kinase targets like Aurora A or VEGFR-2?

Answer:

  • In Vitro Kinase Assays: Use recombinant Aurora A or VEGFR-2 kinase domains in ADP-Glo™ assays to measure ATP consumption. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Include positive controls (e.g., SNS-314 mesylate for Aurora A or sorafenib for VEGFR-2 ).
  • Cellular Models: Test cytotoxicity in HEK293 or cancer cell lines (e.g., HCT-116) using MTT assays. Compare with structurally similar urea derivatives (e.g., compound T.2 or 9f ) to establish structure-activity relationships (SAR).
  • Tube Formation Assays: For anti-angiogenic activity, assess inhibition of endothelial cell tube formation in Matrigel, normalizing results to VEGF-stimulated controls .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of urea derivatives?

Answer:

  • Comparative SAR Studies: Systematically vary substituents (e.g., replacing 3-chlorophenyl with 3-trifluoromethylphenyl ) and measure activity shifts. For example, 3-chlorophenyl derivatives may show higher VEGFR-2 inhibition than dichlorophenyl analogs due to steric and electronic effects .
  • Meta-Analysis of Assay Conditions: Discrepancies in IC₅₀ values may arise from differences in ATP concentrations or enzyme sources. Standardize assays using commercial kinase kits (e.g., Promega) and report kinetic parameters (Km, Vmax) .
  • Orthogonal Validation: Confirm target engagement via surface plasmon resonance (SPR) for binding affinity (KD) and cellular thermal shift assays (CETSA) to verify target stabilization .

Advanced: How can computational modeling aid in understanding the binding interactions of this urea derivative with its targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into Aurora A (PDB: 2X6E) or VEGFR-2 (PDB: 4ASD) active sites. Key interactions include:
    • Hydrogen bonding between the urea NH and kinase hinge residues (e.g., Glu211 in Aurora A).
    • π-π stacking of the benzothiazole ring with hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints over time .
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to prioritize synthesis (e.g., methoxy vs ethoxy substitutions) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.